Meglitinide

Vue d'ensemble

Description

Meglitinides are a class of oral antidiabetic agents used to manage type 2 diabetes mellitus. They function as insulin secretagogues, stimulating the release of insulin from pancreatic beta cells. This class includes drugs such as repaglinide, nateglinide, and mitiglinide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Meglitinides are synthesized through a series of chemical reactions involving the formation of benzoic acid derivatives. The synthesis typically involves the following steps:

Formation of the Core Structure: The core structure of meglitinides is synthesized through a series of condensation reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the pharmacological properties of the compound.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of meglitinides involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Raw Material Procurement: High-quality raw materials are sourced to ensure the consistency of the final product.

Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets regulatory standards.

Analyse Des Réactions Chimiques

Metabolic Reactions and Biotransformation

Meglitinides undergo hepatic metabolism via cytochrome P450 (CYP) enzymes, influencing drug interactions and clearance:

Repaglinide

-

Primary pathways : Oxidative dealkylation (CYP3A4) and hydroxylation (CYP2C8) produce inactive metabolites M1 (aromatic amine) and M2 (dicarboxylic acid) .

-

Glucuronidation : Forms acyl glucuronide (M7) via UGT enzymes .

Nateglinide

-

CYP2C9 dominance : Generates hydroxylated derivatives (major) and minor isoprene metabolites (retains activity) .

| Parameter | Repaglinide | Nateglinide |

|---|---|---|

| Half-life | 1 hour | 1.5 hours |

| Clearance | 33–38 L/h | 26 L/h |

| Active Metabolites | None | Isoprene |

Drug Interaction Pathways

Co-administration with CYP inhibitors/inducers significantly alters meglitinide pharmacokinetics:

Repaglinide Interactions

Nateglinide Interactions

Stability and Degradation

Applications De Recherche Scientifique

Glycemic Control

Numerous studies have demonstrated the effectiveness of meglitinides in improving glycemic control:

- Reduction in Glycosylated Hemoglobin (HbA1c) : Clinical trials have shown that repaglinide can reduce HbA1c levels by 0.1% to 2.1%, while nateglinide achieves reductions of 0.2% to 0.6% . A meta-analysis involving 3,781 participants indicated that repaglinide had a comparable effect on HbA1c reduction as metformin .

- Postprandial Glucose Control : Meglitinides are particularly effective at controlling postprandial glucose spikes due to their rapid onset of action. This characteristic makes them ideal for patients who experience significant post-meal hyperglycemia .

Combination Therapy

Meglitinides can be used effectively in combination with other antidiabetic medications, such as metformin and thiazolidinediones. Studies suggest that combining these agents can lead to enhanced glycemic control compared to monotherapy . For instance, a study showed that patients receiving repaglinide plus metformin had significantly greater reductions in HbA1c compared to those on either medication alone .

Risk of Hypoglycemia

While meglitinides are designed to minimize the risk of hypoglycemia compared to other antidiabetic agents like sulfonylureas, certain populations may still be at risk:

- Increased Risk in Advanced Chronic Kidney Disease (CKD) : A nationwide study found that patients with advanced CKD using meglitinides had a 1.9-fold increased risk of hypoglycemia compared to non-users . This finding highlights the need for careful monitoring in this patient population.

- General Population : In the general diabetic population, the incidence of hypoglycemia associated with meglitinides remains lower than that seen with sulfonylureas . However, mild hypoglycemic episodes were reported more frequently when meglitinides were added to other therapies.

Head-to-Head Trials

Comparative studies between repaglinide and nateglinide have indicated that:

- Repaglinide generally results in greater reductions in HbA1c compared to nateglinide . In a direct comparison trial involving 150 patients, those treated with repaglinide experienced a mean reduction of 1.6% in HbA1c versus 1% for nateglinide .

- Weight Gain: Patients on repaglinide tended to experience more weight gain compared to those on nateglinide, which is an important consideration for treatment planning .

Case Studies and Clinical Insights

Several case studies have illustrated the practical applications of meglitinides:

- Case Study 1 : A cohort study involving elderly patients with type 2 diabetes demonstrated that switching from sulfonylureas to repaglinide resulted in comparable glycemic control without significant increases in hypoglycemic events .

- Case Study 2 : In a clinical setting focusing on younger adults with type 2 diabetes, meglitinides were effective as both monotherapy and combination therapy, particularly for those who required flexible dosing around meal times .

Mécanisme D'action

Meglitinides exert their effects by binding to adenosine triphosphate-dependent potassium channels on the cell membrane of pancreatic beta cells. This binding leads to the closure of these channels, causing an increase in intracellular potassium concentration. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .

Comparaison Avec Des Composés Similaires

Meglitinides are often compared with other insulin secretagogues, such as sulfonylureas. While both classes stimulate insulin release, meglitinides have a faster onset and shorter duration of action compared to sulfonylureas. This makes meglitinides particularly useful for controlling postprandial blood glucose levels. Similar compounds include:

Sulfonylureas: Such as glibenclamide and glimepiride.

Dipeptidyl Peptidase-4 Inhibitors: Such as sitagliptin and saxagliptin.

Glucagon-Like Peptide-1 Receptor Agonists: Such as exenatide and liraglutide

Meglitinides’ unique pharmacokinetic profile and mechanism of action make them a valuable option in the management of type 2 diabetes mellitus.

Activité Biologique

Meglitinides, a class of oral hypoglycemic agents, are primarily used in the management of Type 2 diabetes mellitus (T2DM). This article explores the biological activity of meglitinides, focusing on their mechanisms of action, pharmacodynamics, and clinical implications. The two most studied meglitinides are repaglinide and nateglinide , both of which have shown significant efficacy in controlling blood glucose levels.

Meglitinides act by stimulating insulin secretion from the pancreatic beta cells. Their mechanism is similar to that of sulfonylureas but with distinct pharmacokinetic properties:

- Binding to Sulfonylurea Receptor : Repaglinide binds to the sulfonylurea receptor SUR1, enhancing insulin release in response to glucose levels. Nateglinide exhibits a similar binding profile but dissociates more rapidly from the receptor, leading to a shorter duration of action .

- Glucose-Sensitivity : Nateglinide demonstrates a "glucose-sensitizing" effect, where its potency increases in higher glucose concentrations, unlike glibenclamide, which loses potency under similar conditions . This property reduces the risk of hypoglycemia compared to other agents.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profiles of repaglinide and nateglinide differ significantly:

| Parameter | Repaglinide | Nateglinide |

|---|---|---|

| Half-life | ~3 minutes | ~2 seconds |

| Duration of action | Shorter than sulfonylureas | Very short |

| Binding site | SUR1 and distinct site | Primarily SUR1 |

| Glucose-dependent effect | Moderate | Strong |

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of meglitinides in reducing HbA1c levels:

- Repaglinide : In various trials, repaglinide has shown reductions in HbA1c ranging from 0.1% to 2.1%, comparable to metformin .

- Nateglinide : Similarly, nateglinide has been associated with reductions in HbA1c from 0.2% to 0.6% .

Case Studies

- Hypoglycemia Risk in CKD Patients : A nationwide study involving 5,586 patients with advanced chronic kidney disease (CKD) indicated that fresh users of meglitinides had a 1.9-fold greater risk of hypoglycemia compared to non-users. Despite their short-acting nature, the risk was comparable to that associated with sulfonylureas .

- Weight Gain Observations : In trials comparing repaglinide and nateglinide, weight gain was noted as a side effect, with repaglinide users experiencing an average increase of 2.1 kg over three months . This aspect is critical when considering treatment plans for patients.

Comparative Analysis

A meta-analysis encompassing multiple studies highlighted the comparative efficacy between meglitinides and other antidiabetic medications:

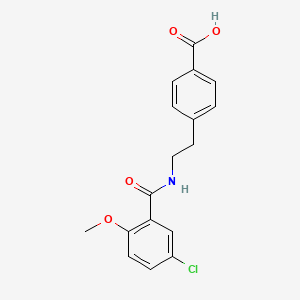

Propriétés

Numéro CAS |

54870-28-9 |

|---|---|

Formule moléculaire |

C17H16ClNO4 |

Poids moléculaire |

333.8 g/mol |

Nom IUPAC |

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |

InChI |

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |

Clé InChI |

SWLAMJPTOQZTAE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

SMILES canonique |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

Key on ui other cas no. |

54870-28-9 |

Synonymes |

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.